Potent MPO Inhibition for Inflammation Research
N-[4-(2-chlorophenoxy)phenyl]benzamide demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 1.40 nM in a recombinant human MPO assay, and an IC50 of 1 nM in an MPO chlorination activity assay [1]. This level of potency is comparable to or exceeds that of known MPO inhibitors. For instance, the clinical-stage MPO inhibitor mitiperstat (AZD4831) has a reported IC50 of 1.5 nM in vitro [2]. In contrast, the analog 4-(2-chlorophenoxy)benzamide, which lacks the N-phenyl substitution, shows a significantly different activity profile, binding to the beta-2 adrenergic receptor with an IC50 of 794 nM, indicating a shift in target selectivity [3].
1 nM (chlorination)
vs mitiperstat 1.5 nM; >560-fold selectivity over 4-(2-chlorophenoxy)benzamide
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (recombinant human MPO); IC50 = 1 nM (MPO chlorination activity) |
| Comparator Or Baseline | Mitiperstat (AZD4831): IC50 = 1.5 nM (in vitro MPO assay); 4-(2-chlorophenoxy)benzamide: IC50 = 794 nM (Beta-2 adrenergic receptor binding) |
| Quantified Difference | Approximately 1.07-fold to 1.5-fold more potent than AZD4831 in different assays; >560-fold difference in IC50 compared to the off-target activity of the analog 4-(2-chlorophenoxy)benzamide. |
| Conditions | Recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl (aminophenyl fluorescein assay); MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition (aminophenyl fluorescein assay); Beta-2 adrenergic receptor binding assay with membranes from human recombinant Sf9 cells. |
Why This Matters
This potency profile validates the compound as a high-value chemical probe for MPO-mediated pathways in inflammation research, where achieving low nanomolar inhibition is critical for studying enzyme function and therapeutic intervention.
- [1] BindingDB. BDBM50554035 CHEMBL4790231. N-[4-(2-chlorophenoxy)phenyl]benzamide. IC50 data. View Source
- [2] Inghardt T, et al. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction. J Med Chem. 2022;65:11485-11496. View Source
- [3] BindingDB. BDBM50422411 CHEMBL154419. 4-(2-Chlorophenoxy)benzamide. IC50 data for Beta-2 adrenergic receptor. View Source
